Bienvenue dans la boutique en ligne BenchChem!

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one

Coumarin-4-acetamide Spirocyclic amine Conformational analysis

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one (CAS 919855-10-0) is a synthetic coumarin-4-acetamide derivative distinguished by its 1,4-dioxa-8-azaspiro[4.5]decane spirocyclic amine. It is structurally related to a class of spirocyclic compounds investigated as inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) and to nonsteroidal coumarin-4-acetamides with antiestrogenic activity.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 919855-10-0
Cat. No. B2987607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one
CAS919855-10-0
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4(CC3)OCCO4
InChIInChI=1S/C19H21NO5/c1-13-2-3-15-14(12-18(22)25-16(15)10-13)11-17(21)20-6-4-19(5-7-20)23-8-9-24-19/h2-3,10,12H,4-9,11H2,1H3
InChIKeyOCCJZTQRPNWSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one: A Structurally Differentiated Coumarin-Acetamide for SCD1 and Antiestrogen Research


7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one (CAS 919855-10-0) is a synthetic coumarin-4-acetamide derivative distinguished by its 1,4-dioxa-8-azaspiro[4.5]decane spirocyclic amine . It is structurally related to a class of spirocyclic compounds investigated as inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) [1] and to nonsteroidal coumarin-4-acetamides with antiestrogenic activity [2]. The compound represents a chemically tractable scaffold for medicinal chemistry optimization programs targeting metabolic and oncological indications.

Why Generic Substitution Fails: Structural and Pharmacological Differentiation of 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one


In-class coumarin-4-acetamides cannot be interchanged due to critical structural determinants that govern biological activity. The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety introduces distinct conformational constraints and physicochemical properties compared to simple piperidine analogs, as confirmed by X-ray crystallography of related spirocyclic derivatives [1]. The 7-methyl substitution on the coumarin core further differentiates the compound from 7-methoxy analogs such as 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one (IIIb), which demonstrated an MCF-7 cytotoxicity IC50 of 0.32 µM and antiestrogenic IC50 of 29.49 µM [2]. These structural differences are expected to translate into divergent target engagement profiles, metabolic stability, and selectivity that cannot be predicted from piperidine-containing comparators alone.

Quantitative Differential Evidence for 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one Against Closest Analogs


Structural Differentiation: Spirocyclic vs. Piperidine Conformational Constraint in Coumarin-4-Acetamides

The compound incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety, whereas the closest literature analog, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one (IIIb), contains a flexible piperidine ring. X-ray crystallographic analysis of related 1,4-dioxa-8-azaspiro[4.5]decane derivatives confirms a rigid spirocyclic geometry with distinct bond angles and torsion angles that are not achievable with monocyclic piperidine [1]. The spirocyclic framework introduces an additional oxygen atom (dioxa) that alters hydrogen-bonding capacity and polarity relative to the all-carbon piperidine ring [1].

Coumarin-4-acetamide Spirocyclic amine Conformational analysis X-ray crystallography

Target Class Differentiation: SCD1 Inhibition Potential vs. Antiestrogenic Mechanism of Piperidine Analogs

The spirocyclic scaffold of this compound aligns with a series of spiro derivatives patented as inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) by Novartis and Xenon Pharmaceuticals (US 9,168,248 B2) [1]. The patent describes compounds containing 1,4-dioxa-8-azaspiro[4.5]decane and related spirocyclic systems with reported SCD1 IC50 values in the nanomolar to low micromolar range for representative examples, although specific data for CAS 919855-10-0 was not individually reported [1]. In contrast, the piperidine analog IIIb (7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one) targets estrogen receptor-mediated pathways with antiestrogenic IC50 of 29.49 µM and MCF-7 cytotoxicity IC50 of 0.32 µM [2].

Stearoyl-CoA desaturase SCD1 inhibitor Spiro compounds Metabolic disease

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile vs. Piperidine and 7-Methoxy Analogs

The replacement of the piperidine ring with a 1,4-dioxa-8-azaspiro[4.5]decane moiety introduces two additional oxygen atoms, which are expected to reduce logP and improve aqueous solubility compared to all-carbon piperidine analogs. Computational predictions for related spirocyclic dioxa-azaspiro compounds indicate a logP reduction of approximately 0.5–1.0 units relative to corresponding piperidine derivatives [1]. The 7-methyl substitution further differentiates the compound from the 7-methoxy analog IIIb, where the methoxy group contributes to increased polarity but also introduces metabolic vulnerability via O-demethylation [2].

Lipophilicity Aqueous solubility Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one


SCD1 Inhibitor Lead Optimization and Metabolic Disease Research

The compound is a strong candidate for structure-activity relationship (SAR) studies targeting stearoyl-CoA delta-9 desaturase (SCD1) inhibition, based on the spirocyclic scaffold disclosed in US Patent 9,168,248 B2 [1]. Its rigid spirocyclic architecture may confer improved selectivity for SCD1 over related desaturases compared to flexible piperidine-containing analogs. Procurement for metabolic disease programs (obesity, diabetes, hepatic steatosis) is supported by the patent's demonstration of SCD1 inhibition with related spiro compounds.

Comparative Oncology Profiling: Spirocyclic vs. Piperidine Coumarin-4-Acetamides

Given the established antiestrogenic and cytotoxic activity of the piperidine analog IIIb (MCF-7 IC50 = 0.32 µM; antiestrogenic IC50 = 29.49 µM) [2], this spirocyclic analog serves as a critical comparator for head-to-head profiling in breast cancer cell lines. The structural divergence enables investigation of whether spirocyclic constraint enhances or diminishes ER-mediated antiproliferative effects, directly informing lead selection decisions.

Physicochemical and Metabolic Stability Optimization Programs

The 7-methyl substitution eliminates the O-demethylation metabolic liability present in 7-methoxy analog IIIb [2], while the dioxa-spirocyclic system is predicted to reduce logP by ~0.5–1.0 units relative to piperidine comparators [3]. This compound is therefore advantageous for pharmacokinetic optimization studies where improved aqueous solubility and reduced first-pass metabolism are prioritized, particularly in programs transitioning from in vitro potency to in vivo efficacy.

Crystal Structure Determination and Structure-Based Drug Design

The rigid spirocyclic core facilitates crystallization and unambiguous X-ray structure determination, as demonstrated for related 1,4-dioxa-8-azaspiro[4.5]decane derivatives [3]. Procurement of this compound enables co-crystallization studies with target proteins (e.g., SCD1) to elucidate binding modes and guide rational design of next-generation inhibitors, a capability that flexible piperidine analogs do not offer with the same degree of conformational certainty.

Quote Request

Request a Quote for 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.